(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS No.: 330663-29-1
Cat. No.: VC4884181
Molecular Formula: C21H18N2O5
Molecular Weight: 378.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330663-29-1 |
|---|---|
| Molecular Formula | C21H18N2O5 |
| Molecular Weight | 378.384 |
| IUPAC Name | N-acetyl-2-(4-acetylphenyl)imino-8-methoxychromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H18N2O5/c1-12(24)14-7-9-16(10-8-14)23-21-17(20(26)22-13(2)25)11-15-5-4-6-18(27-3)19(15)28-21/h4-11H,1-3H3,(H,22,25,26) |
| Standard InChI Key | YPHWXURAXKSPRC-LNVKXUELSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC(=O)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, reflects its core chromene scaffold. Chromenes are bicyclic systems comprising a benzene ring fused to a pyran moiety. Key structural features include:
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8-Methoxy group: A methoxy substituent at the 8-position of the chromene ring, which influences electronic distribution and potential hydrogen-bonding interactions.
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Imino linkage: A Z-configuration imino group (–N=CH–) at the 2-position, conjugated to a 4-acetylphenyl moiety.
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Acetyl and carboxamide groups: An N-acetylated carboxamide at the 3-position, enhancing molecular polarity and potential bioactivity .
The Z-configuration of the imino group is critical for maintaining planarity and conjugation across the chromene system, which may impact photophysical properties and binding interactions .
Synthetic Pathways and Optimization
Microwave-Assisted Synthesis
While no direct synthesis of this compound is reported, analogous chromene derivatives are synthesized via microwave-assisted condensation. For example, Schiff base analogs are prepared by reacting primary amines with aldehydes or ketones under microwave irradiation in ethanol, achieving reaction times of 8–12 minutes . Applied to this compound, the synthesis would likely involve:
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Formation of the imino linkage: Condensation of 4-acetylphenylamine with 8-methoxy-2-oxo-2H-chromene-3-carboxaldehyde.
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Acetylation: Subsequent N-acetylation of the intermediate using acetic anhydride or acetyl chloride.
This method offers advantages in yield and purity, as demonstrated in the synthesis of related compounds like 3-((4-Hydroxybenzylidene)amino)-1,4-dihydroquinoxaline-2-carbonitrile (yield: 65–80%) .
Characterization Techniques
Key analytical data for analogous compounds provide a framework for validating the target molecule’s structure:
Physicochemical Properties
Solubility and Stability
The compound’s solubility is anticipated to be moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and acetyl groups. Methoxy and imino groups may enhance solubility in ethanol or methanol. Stability studies on similar chromenes indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .
Spectroscopic Analysis
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UV-Vis: Chromene derivatives typically exhibit absorption maxima between 280–350 nm due to π→π* transitions in the conjugated system. The 4-acetylphenyl group may redshift this absorption .
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Fluorescence: Methoxy and acetyl substituents could enhance quantum yield, as seen in 3-((4-Methoxybenzylidene)amino)-1,4-dihydroquinoxaline-2-carbonitrile (λem = 420 nm) .
Biological Relevance and Applications
Antimicrobial Activity
Schiff base analogs, such as 3-((4-Chlorobenzylidene)amino)-1,4-dihydroquinoxaline-2-carbonitrile, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . The acetyl and methoxy groups in the target compound may enhance membrane permeability, potentially improving efficacy.
Molecular Docking Insights
Docking studies of analogous compounds into the EGFR kinase domain (PDB: 1M17) reveal hydrogen bonding with Met793 and hydrophobic interactions with Leu718 . The 4-acetylphenyl group in the target molecule may similarly engage with active-site residues, warranting further investigation.
Challenges and Future Directions
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Synthetic Scalability: Optimizing reaction conditions to improve yields beyond 50–60%, potentially using catalysts like p-toluenesulfonic acid.
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Toxicity Profiling: Preliminary in vitro cytotoxicity assays using HEK293 cells to establish selectivity indices.
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Structural Modifications: Introducing electron-withdrawing groups (e.g., nitro) at the 7-position to modulate electronic effects and bioactivity.
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